molecular formula C18H17BrFNO3 B258639 N-[1-(7-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)ethyl]-4-fluorobenzamide

N-[1-(7-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)ethyl]-4-fluorobenzamide

Cat. No. B258639
M. Wt: 394.2 g/mol
InChI Key: HSBRFHPTMQDUOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(7-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)ethyl]-4-fluorobenzamide is a chemical compound that has gained significant interest in scientific research due to its potential as a therapeutic agent. It is a novel compound that has been synthesized through a complex process and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of N-[1-(7-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)ethyl]-4-fluorobenzamide is not fully understood. However, it is believed to work through multiple pathways, including inhibition of enzymes involved in cancer cell proliferation, modulation of neurotransmitter receptors, and reduction of inflammatory mediators. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
N-[1-(7-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)ethyl]-4-fluorobenzamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to modulate neurotransmitter receptors, leading to its potential use as an antidepressant and anxiolytic agent. Additionally, it has been found to reduce inflammation by inhibiting the production of inflammatory mediators.

Advantages and Limitations for Lab Experiments

The advantages of using N-[1-(7-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)ethyl]-4-fluorobenzamide in lab experiments include its high yield and purity, making it suitable for large-scale production. It has also shown promising results in various scientific research studies, indicating its potential as a therapeutic agent. However, the limitations include the lack of understanding of its mechanism of action and the need for further research to fully elucidate its potential as a therapeutic agent.

Future Directions

There are several future directions for research on N-[1-(7-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)ethyl]-4-fluorobenzamide. One direction is to further investigate its potential as an anticancer agent and to determine its efficacy in clinical trials. Another direction is to study its potential as an antidepressant and anxiolytic agent in human trials. Additionally, further research is needed to fully understand its mechanism of action and to optimize its synthesis method for large-scale production.

Synthesis Methods

The synthesis of N-[1-(7-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)ethyl]-4-fluorobenzamide is a complex process that involves multiple steps. The starting material is commercially available and is subjected to various reactions, including bromination, cyclization, and amidation. The final product is obtained in high yield and purity. The synthesis method has been optimized to produce the compound on a large scale, making it suitable for further research and development.

Scientific Research Applications

N-[1-(7-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)ethyl]-4-fluorobenzamide has shown potential as a therapeutic agent in various scientific research studies. It has been studied for its anticancer properties, and it has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its anti-inflammatory properties, and it has been found to reduce inflammation in animal models. Additionally, it has been studied for its potential as an antidepressant and anxiolytic agent, and it has shown promising results in preclinical studies.

properties

Product Name

N-[1-(7-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)ethyl]-4-fluorobenzamide

Molecular Formula

C18H17BrFNO3

Molecular Weight

394.2 g/mol

IUPAC Name

N-[1-(7-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)ethyl]-4-fluorobenzamide

InChI

InChI=1S/C18H17BrFNO3/c1-11(21-18(22)12-3-5-13(20)6-4-12)14-9-16-17(10-15(14)19)24-8-2-7-23-16/h3-6,9-11H,2,7-8H2,1H3,(H,21,22)

InChI Key

HSBRFHPTMQDUOY-UHFFFAOYSA-N

SMILES

CC(C1=CC2=C(C=C1Br)OCCCO2)NC(=O)C3=CC=C(C=C3)F

Canonical SMILES

CC(C1=CC2=C(C=C1Br)OCCCO2)NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.